3-(N-Boc-N-butylamino)phenylboronic acid
Overview
Description
3-(N-Boc-N-butylamino)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected butylamino group
Mechanism of Action
Target of Action
The primary target of 3-(N-Boc-N-butylamino)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) transfers an organic group to a transition metal (like palladium), forming a new metal-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The this compound plays a crucial role in the transmetalation step, where it transfers an organic group to palladium .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups
Biochemical Analysis
Biochemical Properties
3-(N-Boc-N-butylamino)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can participate in various biochemical reactions, such as the Suzuki-Miyaura coupling
Molecular Mechanism
It is known that boronic acids can form reversible covalent bonds with diols, which could potentially allow them to interact with biomolecules
Metabolic Pathways
While amino acids play crucial roles in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid typically involves the following steps:
Formation of the Amino Intermediate: The starting material, 3-aminophenylboronic acid, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amino group, forming 3-(N-Boc-amino)phenylboronic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(N-Boc-N-butylamino)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: Phenols or other oxygenated derivatives.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
3-(N-Boc-N-butylamino)phenylboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and a boronic acid group, used widely in organic synthesis.
3-(N-Boc-amino)phenylboronic Acid: Similar structure but without the butyl group, used in similar applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of an amino group, used in different synthetic applications.
Uniqueness
3-(N-Boc-N-butylamino)phenylboronic acid is unique due to the presence of both the Boc-protected butylamino group and the boronic acid group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
[3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-5-6-10-17(14(18)21-15(2,3)4)13-9-7-8-12(11-13)16(19)20/h7-9,11,19-20H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGLYYWIKQFCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(CCCC)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201225 | |
Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925932-71-4 | |
Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925932-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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